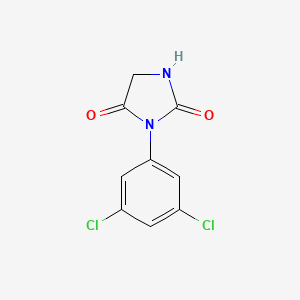

3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c10-5-1-6(11)3-7(2-5)13-8(14)4-12-9(13)15/h1-3H,4H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCORJSEYZKHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181813 | |

| Record name | 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27387-87-7 | |

| Record name | 3-(3,5-Dichlorophenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27387-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 3,5-dichloroaniline with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of reacting 3,5-dichloroaniline with glyoxylic acid and cyclizing the intermediate product. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines or alcohols .

Biological Activity

3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione, also known as Iprodione, is a compound of significant interest due to its diverse biological activities. This dicarboximide fungicide is primarily used in agriculture but has also been studied for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanism of action, and relevant case studies.

- Molecular Formula : C₉H₆Cl₂N₂O₂

- Molecular Weight : 244.06 g/mol

- CAS Number : 36734-19-7

Antimicrobial Activity

Iprodione has demonstrated notable antimicrobial effects against various pathogens. Research indicates that it exhibits activity against both fungal and bacterial strains.

Table 1: Antimicrobial Efficacy of Iprodione

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 0.12 µg/mL |

| Candida albicans | 0.25 µg/mL |

| Aspergillus niger | 0.15 µg/mL |

Studies have shown that Iprodione is effective against Bacillus cereus and Staphylococcus aureus, with MIC values comparable to standard antibiotics such as ampicillin and gentamicin .

The mechanism by which Iprodione exerts its biological effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This oxidative damage disrupts cellular functions and ultimately results in cell death . Additionally, Iprodione's structure allows it to interact with various biological targets, enhancing its efficacy against resistant strains.

Cytotoxicity Studies

While Iprodione shows promising antimicrobial activity, it is crucial to assess its cytotoxicity to human cells. In vitro studies have indicated that at concentrations below 30 mg/L, Iprodione exhibits minimal toxicity to human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Profile of Iprodione

| Concentration (mg/L) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 30 | 85 |

| 50 | 70 |

Case Studies

- Aquatic Toxicology : A study conducted on rainbow trout hepatocytes revealed that Iprodione induces oxidative stress but does not show species-selective toxicity . This finding underscores the need for careful evaluation in aquatic environments.

- Agricultural Applications : In greenhouse tests, Iprodione has been shown to protect crops from sheath blight and brown spot diseases effectively . Its application in agriculture highlights its role as a critical fungicide while raising concerns about environmental impact.

- Comparative Studies : Research comparing Iprodione with other antifungal agents demonstrated that it performs comparably to amphotericin B against certain fungal strains, indicating its potential as an alternative treatment option .

Scientific Research Applications

Scientific Research Applications

- HPLC Separation: 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can replace phosphoric acid . For fast UPLC applications, smaller 3 µm particle columns are available . This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

- Pesticide Synthesis: Imidazolidine-2,4-dione derivatives, including those with dichlorophenyl groups, can be used as pesticides . These compounds are effective against gram-positive and gram-negative bacteria, as well as against fungi such as Staphylococcus aureus, Escherichia coli, Salmonella sp., and Candida albicans . They are also effective against phytopathogenic fungi, including Plasmopara viticola, Pythium debaryanum, Venturia inaequalis, Erysiphe graminis, Podosphaera leucotricha, Rhizoctonia solani, Botrytis cinerea, and Septoria apicola . The compounds can be applied in vineyards, fruit and ornamental plant cultivation, and crops such as cotton, rice, corn, and maize .

- Synthesis of Derivatives: Imidazolidine-2,4-dione derivatives are used in the synthesis of new chemical entities with potential biological activities . These derivatives have been explored as Lymphoid-specific tyrosine phosphatase (LYP) inhibitors for autoimmune diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Substituent Modifications on the Phenyl Ring

3-(3-Chlorophenyl)imidazolidine-2,4-dione (CAS 42351-76-8) Molecular Formula: C₉H₇ClN₂O₂ Key Difference: Single chlorine atom at the 3-position of the phenyl ring instead of two.

1,3-Bis-(3,5-Dichlorophenyl)urea (CAS 73439-19-7)

- Molecular Formula : C₁₃H₈Cl₄N₂O

- Key Difference : Urea backbone with dual 3,5-dichlorophenyl groups.

- Impact : Enhanced steric bulk and hydrogen-bonding capacity, likely altering target specificity .

Modifications on the Hydantoin Core

3-(3,5-Dichlorophenyl)-1-methylhydantoin (CAS 27387-90-2)

- Molecular Formula : C₁₀H₈Cl₂N₂O₂

- Key Difference : Methyl substitution at the hydantoin nitrogen (N1).

- Impact : Increased lipophilicity (predicted logP >1.60) may enhance membrane permeability but reduce water solubility .

3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide (CAS 36734-19-7) Molecular Formula: C₁₃H₁₃Cl₂N₃O₃ Key Difference: Isopropyl carboxamide group at N1.

Oxazolidinedione Derivatives

Vinclozolin (CAS 50471-44-8) Molecular Formula: C₁₂H₉Cl₂NO₃ Key Difference: Oxazolidine-2,4-dione core with a vinyl and methyl group at C3. Impact: Broader-spectrum fungicidal activity due to structural flexibility and vinyl group reactivity. Vinclozolin targets fungal steroid biosynthesis but has faced regulatory restrictions due to environmental persistence .

Physicochemical and Functional Comparisons

*Predicted values based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic optimization requires a combination of Design of Experiments (DoE) and iterative testing. For example, factorial design can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) and their interactions. Evidence from imidazole derivative syntheses suggests using stepwise condensation of dichlorophenyl precursors with urea analogs under acidic conditions . Central Composite Design (CCD) or Taguchi methods minimize experimental runs while maximizing data on yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data, including bond lengths, angles, and packing arrangements, as demonstrated for structurally similar imidazolidinediones . Complementary techniques include:

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation kinetics. Design experiments with buffer solutions (pH 1–12) and thermal stress (25–80°C). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while LC-MS identifies degradation byproducts .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and charge distribution. Molecular dynamics (MD) simulations predict solvation effects and interaction with biological targets. Tools like Gaussian or ORCA are standard for such analyses .

Q. How should contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial effects) be addressed?

- Methodological Answer : Systematic meta-analysis of structure-activity relationships (SAR) is critical. Compare bioactivity data across analogs (e.g., thiazolidinediones and dichlorophenyl derivatives) to isolate substituent effects . Validate findings using orthogonal assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) and control for cell line variability or assay conditions .

Q. What methodologies integrate experimental data with theoretical models to refine reaction mechanisms?

Q. How can Design of Experiments (DoE) improve the scalability of synthesis while minimizing byproducts?

- Methodological Answer : Apply Response Surface Methodology (RSM) to optimize multi-variable systems. For instance, a Box-Behnken design can model the effects of reagent stoichiometry, mixing rate, and temperature on yield and impurity profiles. Pareto charts identify dominant factors, enabling robust process design .

Q. What theoretical frameworks explain the compound’s potential interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and pharmacophore modeling predict binding modes to targets like PPAR-γ or kinase enzymes. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities .

Methodological Guidance for Contradictory Data

-

Handling Conflicting Bioactivity Results :

-

Resolving Crystallographic Ambiguities :

- Employ Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, halogen contacts) and validate packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.